![molecular formula C20H16N2OS B12091505 N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide CAS No. 76838-57-8](/img/structure/B12091505.png)
N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The structure of N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide consists of a biphenyl group attached to a carbamothioyl group, which is further connected to a benzamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide typically involves the reaction of 3-aminobiphenyl with benzoylisothiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out at elevated temperatures, usually around 50°C, and requires stirring for several hours to ensure complete conversion. The product is then isolated through filtration and recrystallization to obtain a pure compound .
Industrial Production Methods
Industrial production of N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thiourea derivatives
Wissenschaftliche Forschungsanwendungen
N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It is used in various bioassays to evaluate its efficacy and mechanism of action.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases. Its derivatives have shown promise in preclinical studies for their pharmacological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
Wirkmechanismus
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The binding interactions are typically mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules .
Vergleich Mit ähnlichen Verbindungen
N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide can be compared with other similar compounds, such as:
N-[(4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Similar structure but with a thiazole ring instead of a biphenyl group. Exhibits different biological activities and reactivity.
N-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide: Contains a pyrazole ring, leading to distinct chemical and biological properties.
N-(Benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: Benzoxazole derivatives with varying substituents, showing diverse pharmacological activities.
Eigenschaften
CAS-Nummer |
76838-57-8 |
|---|---|
Molekularformel |
C20H16N2OS |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-[(3-phenylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C20H16N2OS/c23-19(16-10-5-2-6-11-16)22-20(24)21-18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H,(H2,21,22,23,24) |
InChI-Schlüssel |
GERGQEWDJQXHNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


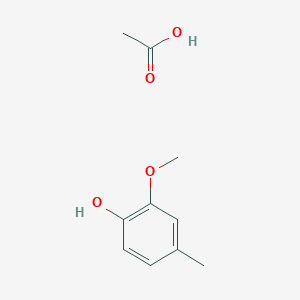
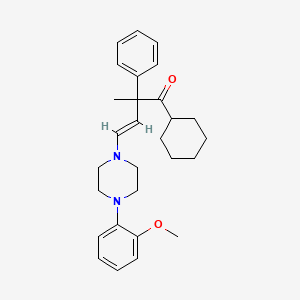
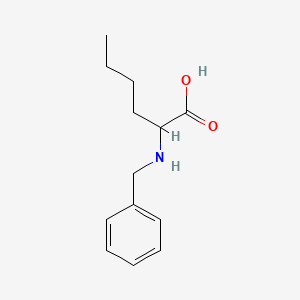

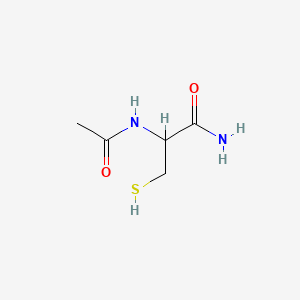
![6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)
![6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)
![3-[Methyl(propyl)amino]propanoic acid](/img/structure/B12091459.png)
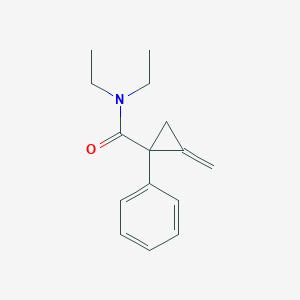




](/img/structure/B12091507.png)
